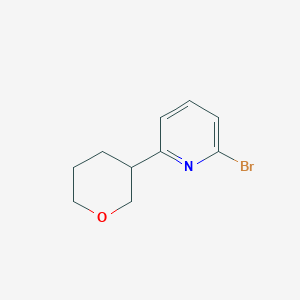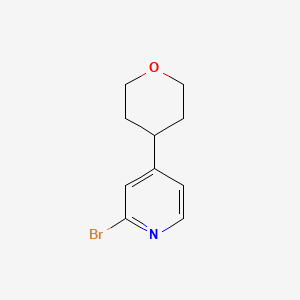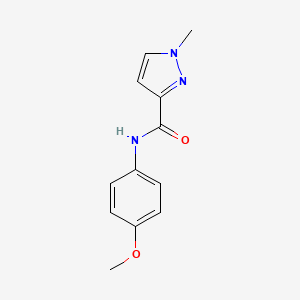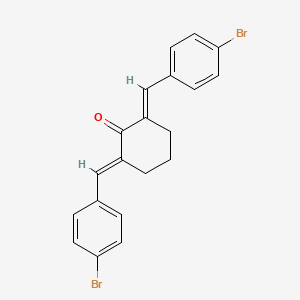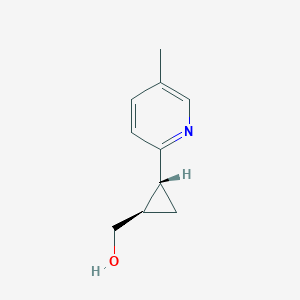
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol: is a compound that features a cyclopropane ring substituted with a 5-methylpyridin-2-yl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves several steps. One efficient and scalable method includes the following steps :
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Introduction of the 5-methylpyridin-2-yl group: This step involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of 5-methylpyridine is coupled with a cyclopropyl halide.
Addition of the methanol group: This can be done through a nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopropane ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: TsCl in the presence of a base like pyridine, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring and functional groups . Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases . Industry : It is used in the development of new materials with unique properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the cyclopropane ring.
trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates: Similar cyclopropane ring but different substituents.
Uniqueness: trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol is unique due to its combination of a cyclopropane ring with a 5-methylpyridin-2-yl group and a methanol group. This unique structure imparts specific chemical reactivity and potential biological activity that is not found in similar compounds .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
[(1R,2R)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10(11-5-7)9-4-8(9)6-12/h2-3,5,8-9,12H,4,6H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
AZNTYSNEGQNUTQ-DTWKUNHWSA-N |
SMILES isomérique |
CC1=CN=C(C=C1)[C@@H]2C[C@H]2CO |
SMILES canonique |
CC1=CN=C(C=C1)C2CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
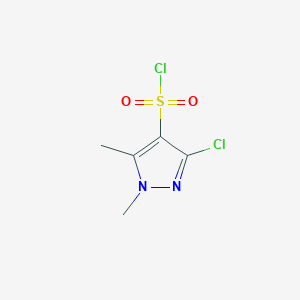
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
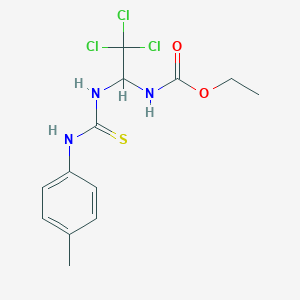
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
